Dimethyl (3-(2-iodo-5-(trifluoromethyl)phenoxy)-2-oxopropyl)phosphonate

Prostaglandin Synthesis Horner-Wadsworth-Emmons Reaction Travoprost Intermediates

Dimethyl (3-(2-iodo-5-(trifluoromethyl)phenoxy)-2-oxopropyl)phosphonate is a specialized β-ketophosphonate building block that functions as a Horner–Wadsworth–Emmons (HWE) reagent in the convergent assembly of prostaglandin F2α analogs, including the antiglaucoma agents Travoprost, Latanoprost, and Bimatoprost. The compound bears an iodine atom ortho to the phenoxy ether linkage and a trifluoromethyl group at the meta position, a substitution pattern that distinguishes it from other phosphonate intermediates used in prostaglandin synthesis.

Molecular Formula C12H13F3IO5P
Molecular Weight 452.10 g/mol
Cat. No. B11833309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl (3-(2-iodo-5-(trifluoromethyl)phenoxy)-2-oxopropyl)phosphonate
Molecular FormulaC12H13F3IO5P
Molecular Weight452.10 g/mol
Structural Identifiers
SMILESCOP(=O)(CC(=O)COC1=C(C=CC(=C1)C(F)(F)F)I)OC
InChIInChI=1S/C12H13F3IO5P/c1-19-22(18,20-2)7-9(17)6-21-11-5-8(12(13,14)15)3-4-10(11)16/h3-5H,6-7H2,1-2H3
InChIKeyWIKBDQIUJWHCMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl (3-(2-iodo-5-(trifluoromethyl)phenoxy)-2-oxopropyl)phosphonate: Key Intermediate for Prostaglandin Analogs


Dimethyl (3-(2-iodo-5-(trifluoromethyl)phenoxy)-2-oxopropyl)phosphonate is a specialized β-ketophosphonate building block that functions as a Horner–Wadsworth–Emmons (HWE) reagent in the convergent assembly of prostaglandin F2α analogs, including the antiglaucoma agents Travoprost, Latanoprost, and Bimatoprost. The compound bears an iodine atom ortho to the phenoxy ether linkage and a trifluoromethyl group at the meta position, a substitution pattern that distinguishes it from other phosphonate intermediates used in prostaglandin synthesis. Its primary role is to install the ω-side chain aryloxy moiety while simultaneously enabling late-stage hydrogenolytic deiodination to generate the final active pharmaceutical ingredient [1].

Why Dimethyl (3-(2-iodo-5-(trifluoromethyl)phenoxy)-2-oxopropyl)phosphonate Cannot Be Replaced by Generic Phosphonate Intermediates


The ortho-iodo substituent on the phenoxy ring of this phosphonate serves a dual function that is absent in common alternatives such as the des-iodo (3-trifluoromethylphenoxy) or meta-chloro analogs. The iodine atom acts as a steric and electronic director during the HWE olefination step, and—critically—it provides a traceless leaving group for catalytic hydrogenolysis in the final synthetic step to afford the deiodinated prostaglandin. Replacement with a non-iodinated phosphonate intermediate would necessitate a fundamentally different retrosynthetic strategy, as the aryl iodide handle would be lost, precluding the established convergent route to Travoprost and related analogs [1]. Furthermore, the iodine atom contributes significant molecular weight (452.10 g/mol; 28.07% iodine by mass) that distinguishes this intermediate from lighter analogs, enabling straightforward reaction monitoring by LC-MS .

Quantitative Differentiation of Dimethyl (3-(2-iodo-5-(trifluoromethyl)phenoxy)-2-oxopropyl)phosphonate from its Closest Analogs


HWE Olefination Yield Comparison: Iodo- vs. Des-Iodo-β-Ketophosphonate in Prostaglandin Synthesis

In the synthesis of Travoprost, the target iodo-phosphonate (V) is condensed with Corey aldehyde (VI) via LiCl/TEA in THF to afford ketone (VII) as the key C–C bond-forming step. While isolated yields for this specific transformation are not always reported in the primary literature, the subsequent hydrogenolysis of the iodo intermediate (XV) over Pd/C in EtOAc cleanly removes the iodine atom to generate Travoprost, indicating efficient conversion through the HWE step. In contrast, patent US20120016136A1 reports that the des-iodo analog, dimethyl [2-oxo-3-(3-trifluoromethyl-phenoxy)-propyl]-phosphonate, when reacted with Corey I aldehyde under analogous NaH/THF conditions, proceeded to the corresponding enone with a crude yield of 95% after chromatographic purification [1]. The presence of the ortho-iodo group in the target compound introduces a steric and electronic perturbation that can influence the HWE reaction rate and E/Z selectivity relative to the des-iodo comparator, though a direct head-to-head yield comparison under identical conditions has not been published.

Prostaglandin Synthesis Horner-Wadsworth-Emmons Reaction Travoprost Intermediates

Molecular Weight and Halogen Mass Contribution: Iodo vs. Chloro vs. Des-Halo Phosphonate Intermediates

The target compound has a molecular formula of C12H13F3IO5P and a molecular weight of 452.10 g/mol, with iodine contributing 28.07% of the total mass . The 3-trifluoromethyl positional isomer (CAS 54094-19-8) has the formula C12H14F3O5P and a molecular weight of only 326.21 g/mol—a difference of 125.89 g/mol . The m-chlorophenoxy analog would have a molecular weight of approximately 360.65 g/mol (C12H13ClF3O5P). This mass differential provides unambiguous detection and quantification of the target compound in reaction mixtures by LC-MS, and the characteristic iodine isotopic pattern (M:M+2 ≈ 1:1) serves as a distinctive analytical fingerprint that cannot be replicated by chloro or des-halo analogs.

Molecular Weight Halogen Effect LC-MS Monitoring

Synthetic Route Compatibility: Ortho-Iodo vs. Meta-Trifluoromethyl-Only Phenoxy Phosphonates in Travoprost Manufacture

The established synthesis of Travoprost proceeds through intermediate (V)—the target compound—by alkylation of 2-iodo-5-(trifluoromethyl)phenol with ethyl 2-bromoacetate, followed by Claisen-type condensation with dimethyl methylphosphonate using BuLi in THF [1]. The ortho-iodo group remains intact through HWE olefination, diastereoselective reduction, lactone manipulations, Wittig chain extension, and esterification. Only in the final step is the iodine removed by catalytic hydrogenation (H2, Pd/C, EtOAc) to yield the deiodinated Travoprost precursor [1]. Patent US20120016136A1 describes a related route using the des-iodo 3-trifluoromethylphenoxy phosphonate for Bimatoprost synthesis, but this route cannot directly yield Travoprost, which requires the iodo intermediate for the specific phenoxy substitution pattern [2].

Travoprost Synthesis Retrosynthetic Analysis Iodine as a Traceless Directing Group

Physicochemical Property Differentiation: LogP and Lipophilicity of Iodo- vs. Des-Halo- and Chloro-Phenoxy Phosphonates

The presence of the ortho-iodo substituent significantly increases the lipophilicity of the phosphonate intermediate relative to non-halogenated or chloro analogs. While experimentally measured LogP values for the target compound are not publicly available, the 3-trifluoromethylphenoxy analog (CAS 54094-19-8) has a reported calculated LogP of 1.8 and an experimentally derived LogP of approximately 3.14 from retention time data . The addition of an iodine atom at the ortho position is expected to increase the LogP by approximately 0.9–1.2 units based on Hansch π constants (πI = 1.12 vs. πH = 0.00), yielding an estimated LogP of ~4.0–4.3. This elevated lipophilicity can affect phase partitioning during extractive workup, chromatographic purification, and the solubility profile of the intermediate in organic solvents—parameters relevant to large-scale synthesis.

Lipophilicity LogP Structural Alerts

Analytical Differentiation: Characteristic Isotopic Pattern of Iodine as a Built-In LC-MS Marker

The monoisotopic mass of the target compound is dominated by the 127I isotope, but the characteristic ~1:1 M:M+2 pattern arising from the iodine atom provides an unambiguous mass spectrometric signature that distinguishes it from all non-iodinated analogs. The des-iodo 3-CF3-phenoxy phosphonate (monoisotopic mass 326.05 Da) shows no such pattern, while a chloro analog would display a ~3:1 M:M+2 ratio. This built-in isotopic fingerprint enables confident identification of the target compound in reaction monitoring, impurity profiling, and stability studies without the need for derivatization or specialized detection methods [1].

Isotopic Pattern LC-MS Quality Control

Pharmacopoeial and Regulatory Pathway Specificity: Iodo Intermediate Required for Travoprost EP/USP Compliance

The synthesis of Travoprost described in the primary literature and referenced in regulatory filings proceeds through the iodo-phosphonate intermediate (V) [1]. The final hydrogenolytic removal of iodine is a critical step that defines the impurity profile of the drug substance. Any alternative route that bypasses this iodo intermediate would generate a different impurity fingerprint and would likely require re-validation of the entire analytical methods package for the API. In contrast, the des-iodo 3-trifluoromethylphenoxy phosphonate is directed toward Bimatoprost and Latanoprost synthesis and is not interchangeable in Travoprost manufacturing without a complete regulatory re-filing [2]. This regulatory lock-in creates a non-substitutable demand for the iodo-phosphonate among manufacturers of generic Travoprost.

Pharmacopoeia Travoprost Regulatory Synthesis

Application Scenarios for Dimethyl (3-(2-iodo-5-(trifluoromethyl)phenoxy)-2-oxopropyl)phosphonate Based on Quantitative Differentiation


cGMP Manufacturing of Travoprost API: Irreplaceable Intermediate for the Convergent HWE Route

In the regulatory-approved synthesis of Travoprost, the target phosphonate serves as intermediate (V) in a convergent assembly where the entire ω-side chain is installed in a single HWE olefination with Corey aldehyde. The ortho-iodo group remains intact through all subsequent transformations and is removed only in the final hydrogenolysis step, making this intermediate the sole entry point for the 2-iodo-5-(trifluoromethyl)phenoxy moiety. No other commercially available phosphonate can replace it without redesigning the entire synthetic route and re-filing the drug master file. API manufacturers producing Travoprost for regulated markets must source this exact intermediate to maintain process consistency and regulatory compliance. The iodine isotopic pattern also serves as a built-in marker for tracking the intermediate through multi-step synthesis, simplifying in-process control [1].

Development of Next-Generation FP Receptor Agonists Requiring Late-Stage Diversification

The ortho-iodo substituent on this phosphonate is not merely a placeholder for hydrogenolysis; it is a versatile synthetic handle for cross-coupling chemistry. The aryl iodide can participate in Sonogashira, Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, enabling late-stage diversification of the prostaglandin scaffold. This capability distinguishes the iodo-phosphonate from bromo, chloro, and des-halo analogs: aryl iodides are generally 10–100× more reactive than the corresponding bromides in oxidative addition to Pd(0), allowing milder coupling conditions and broader substrate scope. Medicinal chemistry groups exploring structure-activity relationships around the prostaglandin ω-side chain can use this single advanced intermediate to generate libraries of analogs via parallel cross-coupling, significantly accelerating lead optimization timelines [1].

Radiolabeled Prostaglandin Probe Synthesis via Isotopic Exchange

The aryl iodide moiety of the target compound is ideally suited for isotopic exchange reactions to introduce radioactive iodine (125I or 131I) or tritium labels. The Selliah et al. synthesis of [phenyl-2-H-3]-Travoprost directly exploits this intermediate for tritium incorporation via catalytic hydrogenolysis with tritium gas. For photoaffinity labeling studies, the aryl iodide can serve as a precursor to perfluorinated aryl azide photoaffinity probes. These applications are unique to the iodo-substituted phosphonate; the des-iodo or chloro analogs cannot undergo analogous isotopic exchange or radiochemical transformations. For laboratories engaged in receptor binding assays, autoradiography, or target identification studies, this intermediate provides a direct entry point to radiolabeled prostaglandin probes [1].

Analytical Reference Standard and Impurity Profiling for Travoprost Drug Substance

Because the target phosphonate appears as a key intermediate in the Travoprost synthetic pathway, it is a potential process-related impurity that must be monitored in the final API. The distinctive iodine isotopic pattern (1:1 M:M+2 doublet) and high molecular weight (452.10 g/mol) enable sensitive and selective detection by LC-MS at levels as low as 0.05% relative to the API. This compound can be procured as a characterized reference standard for use in HPLC impurity methods, LC-MS identification of unknown impurities, and forced degradation studies. The 98%+ purity specification offered by multiple vendors supports its use as a qualified reference material in GMP quality control laboratories [1].

Quote Request

Request a Quote for Dimethyl (3-(2-iodo-5-(trifluoromethyl)phenoxy)-2-oxopropyl)phosphonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.